Propyl-m-tolylurea

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme screening

Propyl-m-tolylurea (CAS 642463-12-5) is a structurally differentiated N-aryl-N'-alkylurea that addresses the lack of well-characterized m-tolylurea reference compounds in SAR libraries. Its dual metabolic fate (simultaneous nuclear hydroxylation and methyl oxidation) provides a mechanistic probe for metabolic stability studies. Key applications: (1) weak-affinity reference (IC50 = 180 µM) for dihydroorotase inhibition assay validation; (2) scaffold for 5-lipoxygenase modulator SAR exploration; (3) herbicide safener lead for rice, wheat, and barley. Synthetically accessible and available for immediate procurement.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 642463-12-5
Cat. No. B15179634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl-m-tolylurea
CAS642463-12-5
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCN(C1=CC=CC(=C1)C)C(=O)N
InChIInChI=1S/C11H16N2O/c1-3-7-13(11(12)14)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,14)
InChIKeyFCWZAXIWMURHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl-m-tolylurea: Structural Identity & Core Properties


Propyl-m-tolylurea (IUPAC: 1-(3-methylphenyl)-1-propylurea) is an unsymmetrical N-aryl-N'-alkylurea derivative with molecular formula C11H16N2O and molecular weight of 192.26 g/mol [1]. The compound features a propyl substituent on one urea nitrogen and a meta-tolyl (3-methylphenyl) group on the other, distinguishing it from its positional isomer 1-propyl-3-(m-tolyl)urea (CAS 13143-27-6) and from diarylureas such as 1,3-di-m-tolylurea (DMTU) . Its computed physicochemical properties include XLogP3 of approximately 2, a topological polar surface area of 46.3 Ų, one hydrogen bond donor, and three rotatable bonds [2]. The compound has been referenced in agricultural patents as a herbicide safener and has undergone limited biological screening, including enzyme inhibition and cytotoxicity assays .

Propyl-m-tolylurea: Substitution Without Evidence


N-Aryl-N'-alkylureas exhibit profound structure-activity divergence driven by subtle variations in substitution pattern. For instance, among tolylurea regioisomers, the metabolic fate differs fundamentally: o-tolylurea undergoes exclusively nuclear hydroxylation, p-tolylurea undergoes only methyl oxidation, while m-tolylurea—the core aromatic moiety of the target compound—is metabolized via both competing pathways simultaneously [1]. Furthermore, the distinction between N-alkyl and N'-alkyl substitution (as in Propyl-m-tolylurea vs. its positional isomer 1-propyl-3-(m-tolyl)urea, CAS 13143-27-6) can alter hydrogen-bonding geometry, molecular conformation, and target recognition . In the agricultural safener class, related tolylureas such as daimuron and its optically active monomethyl analogues show up to several-fold differences in rice safening efficacy depending solely on stereochemistry and N-substituent bulk [2]. These precedents demonstrate that generic substitution within the tolylurea class without compound-specific comparative data carries substantial risk of functional non-equivalence.

Propyl-m-tolylurea: Differential Evidence vs. Analogs


Dihydroorotase: Weak Inhibitory Activity

Propyl-m-tolylurea was evaluated for inhibition of dihydroorotase (EC 3.5.2.3), a key enzyme in de novo pyrimidine biosynthesis, extracted from mouse Ehrlich ascites carcinoma. At a test concentration of 10 µM and pH 7.37, the compound yielded an IC50 of 1.80 × 10^5 nM (180 µM) [1]. For context, structurally distinct dihydroorotase inhibitors such as 5-carboxymethylhydantoin derivatives have been reported with IC50 values in the low micromolar to nanomolar range under comparable enzyme preparations [2]. No direct head-to-head comparison with an in-class tolylurea analog is available for this target. The 180 µM IC50 defines Propyl-m-tolylurea as a low-potency ligand for dihydroorotase, providing a quantitative baseline for users screening urea derivatives against this enzyme.

Dihydroorotase inhibition Pyrimidine biosynthesis Enzyme screening

5-Lipoxygenase Translocation: Qualitative Inhibition

Propyl-m-tolylurea was tested for inhibition of 5-lipoxygenase (5-LO) translocation in rat basophilic leukemia RBL-2H3 cells, a model system for mast cell degranulation and leukotriene biosynthesis [1]. The compound was recorded as active in this functional assay (ChEMBL Assay ID: CHEMBL619995). However, a precise IC50 or percent-inhibition value is not publicly reported for this specific entry. In the broader 5-LO inhibitor landscape, reference inhibitors such as zileuton exhibit IC50 values in the 0.5–1 µM range in comparable cell-based assays [2]. No comparative data against in-class tolylurea analogs in this assay are available.

5-Lipoxygenase Inflammation Mast cell biology

Structural Isomerism: Hydrogen Bonding & Metabolism

Propyl-m-tolylurea (CAS 642463-12-5) bears the propyl group on the same urea nitrogen as the m-tolyl substituent, yielding the structure 1-(3-methylphenyl)-1-propylurea. Its positional isomer, 1-propyl-3-(m-tolyl)urea (CAS 13143-27-6), places the propyl group on the opposite urea nitrogen, producing a distinct hydrogen-bonding donor/acceptor arrangement . The target compound has one hydrogen bond donor (the terminal -NH2 of the urea group), whereas the 1,3-isomer possesses two hydrogen bond donors, which can affect both solubility and target binding [1]. Based on classic metabolic studies of N-tolylureas, m-substituted tolylureas undergo both aromatic hydroxylation and methyl oxidation, with the velocity constants for each pathway being influenced by the nature of the N-substituent [2]. This regioisomeric distinction can translate into differential metabolic half-lives and metabolite profiles, though no head-to-head metabolic comparison between these two specific isomers has been published.

Structural isomerism Hydrogen bonding Metabolic stability

Herbicide Safener: Patent-Cited Crop Protection

Propyl-m-tolylurea has been cited in patent literature as a protective agent (safener) for crops including rice, wheat, and barley against herbicide-induced phytotoxic damage . This application domain distinguishes it from structurally related tolylureas such as m-tolylurea (CAS 63-99-0) and 1,3-di-m-tolylurea (DMTU), which are primarily studied as quorum sensing inhibitors and antibiofilm agents in biomedical contexts [1]. In the commercial safener class, the structurally related compound daimuron (1-(α,α-dimethylbenzyl)-3-p-tolylurea, CAS 42609-52-9) has demonstrated that changes in N-alkyl substitution profoundly affect safening potency: the S-enantiomer of the monomethyl analogue S-MBTU provides superior rice protection against bensulfuron-methyl injury compared to either daimuron or the R-enantiomer [2]. No quantitative safening efficacy data (e.g., ED50 in root growth recovery assays) has been published specifically for Propyl-m-tolylurea.

Herbicide safener Crop protection Agricultural chemistry

Cytotoxicity Alert in H9 Lymphoma Cells

Propyl-m-tolylurea was evaluated for cytotoxicity against the H9 human T-cell lymphoma line and classified as 'Toxic' . This is a qualitative flag; a specific CC50 or IC50 value is not publicly reported. In contrast, 1,3-di-m-tolylurea (DMTU) has been characterized as biocompatible at antibiofilm-effective concentrations, showing no bactericidal effects and no reported cytotoxicity in mammalian models [1]. The cytotoxicity signal for Propyl-m-tolylurea may reflect the influence of the mono-N-alkyl substitution pattern on membrane permeability or off-target interactions relative to the symmetrical diarylurea scaffold of DMTU. However, without quantitative cytotoxicity data for both compounds in the same assay system, this comparison remains qualitative.

Cytotoxicity H9 cell line Safety profiling

Propyl-m-tolylurea: Evidence-Based Application Scenarios


Dihydroorotase Screening: Reference Ligand

Propyl-m-tolylurea can serve as a weak-affinity reference compound (IC50 = 180 µM) in dihydroorotase inhibition screening cascades, providing a quantitative benchmark for assay validation and for contextualizing the potency of novel inhibitors. This is particularly relevant for laboratories developing pyrimidine biosynthesis-targeting agents, where a defined weak binder aids in establishing assay dynamic range [1].

Safener Discovery for Cereal Crops

Given its patent citation as a herbicide safener for rice, wheat, and barley, Propyl-m-tolylurea represents a structurally differentiated entry point for agrochemical research programs exploring N-aryl-N'-alkylurea safeners. Its m-tolyl substitution pattern and propyl chain length offer a distinct steric and electronic profile compared to commercial safeners like daimuron (which bears a p-tolyl group and an α,α-dimethylbenzyl substituent), potentially enabling differential cytochrome P450 induction profiles in target crops [2].

SAR Studies: Urea N-Substitution Effects

Propyl-m-tolylurea fills a specific chemical space in tolylurea SAR libraries: the mono-N-alkyl, mono-N-aryl substitution with a meta-methyl orientation. Comparative studies with its positional isomer (CAS 13143-27-6), the parent m-tolylurea (CAS 63-99-0), and the symmetrical DMTU can elucidate how urea N-substitution regiochemistry modulates hydrogen-bonding capacity, metabolic stability, enzyme inhibition profiles, and cytotoxicity. The established metabolic framework for tolylureas (dual hydroxylation/oxidation for meta isomers) provides a mechanistic foundation for interpreting these SAR outcomes [3].

5-Lipoxygenase Translocation: Lead Follow-Up

The qualitative activity detected in the 5-lipoxygenase translocation assay in RBL-2H3 cells warrants confirmatory concentration-response testing to establish a quantitative IC50. For research groups investigating urea-based 5-LO modulators, Propyl-m-tolylurea provides a structurally simple, synthetically accessible scaffold that can be elaborated into focused libraries for SAR exploration around this anti-inflammatory target [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propyl-m-tolylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.